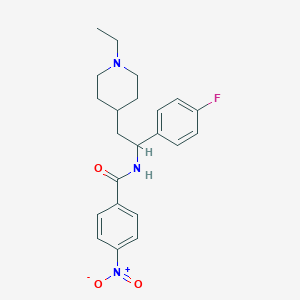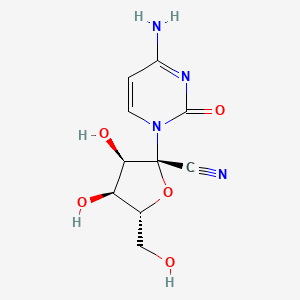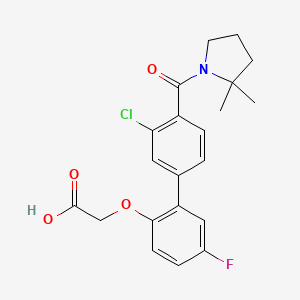
Bzr3J5jaj4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-8075 is a small molecule drug initially developed by AstraZeneca PLC. It functions as a CRTH2 antagonist, specifically targeting the prostaglandin D2 receptor 2. This compound was primarily investigated for its potential therapeutic applications in treating conditions such as asthma and other inflammatory diseases .
Preparation Methods
The synthetic routes and reaction conditions for AZD-8075 are not extensively documented in publicly available sourcesIndustrial production methods would likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
AZD-8075, as a CRTH2 antagonist, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
AZD-8075 has been explored for various scientific research applications, including:
Chemistry: As a CRTH2 antagonist, it has been studied for its potential to modulate inflammatory pathways.
Biology: The compound has been investigated for its effects on immune cells, particularly T-helper 2 cells, eosinophils, and mast cells.
Medicine: AZD-8075 was primarily developed for its potential therapeutic applications in treating asthma and other inflammatory diseases.
Mechanism of Action
AZD-8075 exerts its effects by antagonizing the CRTH2 receptor, also known as prostaglandin D2 receptor 2. This receptor is involved in the inflammatory response, particularly in the recruitment and activation of immune cells such as T-helper 2 cells, eosinophils, and mast cells. By blocking this receptor, AZD-8075 inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and its associated symptoms .
Comparison with Similar Compounds
AZD-8075 can be compared with other CRTH2 antagonists, such as:
AZD-1981: Another CRTH2 antagonist developed by AstraZeneca, which has shown potential in treating asthma and other inflammatory diseases.
Setipiprant: A CRTH2 antagonist developed by Actelion, currently in phase III clinical trials for treating allergic rhinitis and asthma.
QAW-039: A CRTH2 antagonist developed by Novartis, currently in phase II clinical trials for treating asthma.
its development was discontinued, highlighting the challenges in developing effective CRTH2 antagonists .
Properties
Molecular Formula |
C21H21ClFNO4 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-[2-[3-chloro-4-(2,2-dimethylpyrrolidine-1-carbonyl)phenyl]-4-fluorophenoxy]acetic acid |
InChI |
InChI=1S/C21H21ClFNO4/c1-21(2)8-3-9-24(21)20(27)15-6-4-13(10-17(15)22)16-11-14(23)5-7-18(16)28-12-19(25)26/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,25,26) |
InChI Key |
JBWZKSTUPNBNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)C2=C(C=C(C=C2)C3=C(C=CC(=C3)F)OCC(=O)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


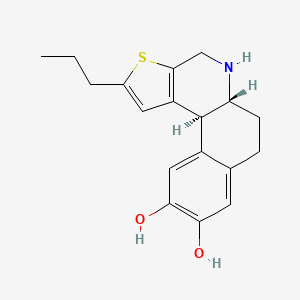
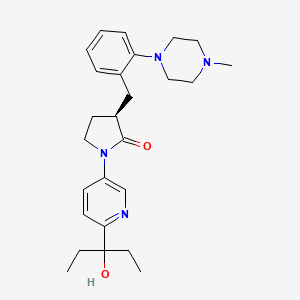
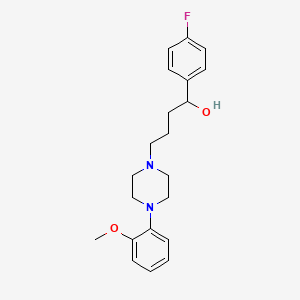
![1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-](/img/structure/B10827064.png)
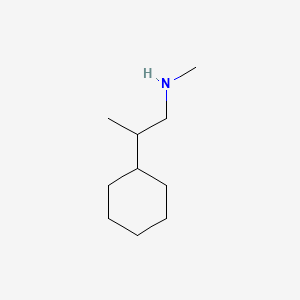
![[5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate](/img/structure/B10827087.png)

![N-(4-chloronaphthalen-1-yl)-1-[2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B10827091.png)
![N-{(S)-1-[8-Chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-2,4-dioxo-6-trifluoromethoxy-1,2,3,4-tetrahydro-quinazolin-7-ylmethyl]-pyrrolidin-2-ylmethyl}-methanesulfonamide](/img/structure/B10827110.png)

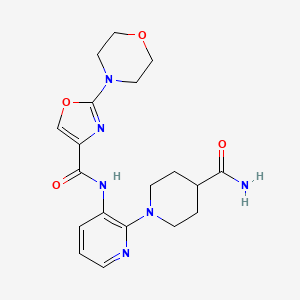
![N-[[1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide](/img/structure/B10827133.png)
